Tributyl(hexadecyl)phosphanium acetate
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Overview
Description
Tributyl(hexadecyl)phosphanium acetate is a phosphonium-based ionic liquid. Ionic liquids are salts that are liquid at or near room temperature. Phosphonium-based ionic liquids, such as this compound, have gained attention due to their unique properties, including high thermal stability, low volatility, and excellent solubility in various solvents .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tributyl(hexadecyl)phosphanium acetate typically involves the reaction of tributylphosphine with hexadecyl bromide to form tributyl(hexadecyl)phosphanium bromide. This intermediate is then reacted with sodium acetate to yield this compound . The reaction conditions generally require an inert atmosphere to prevent oxidation of the phosphine and are carried out at elevated temperatures to ensure complete reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and improving yield. The purification process often involves recrystallization or distillation to remove impurities .
Chemical Reactions Analysis
Types of Reactions
Tributyl(hexadecyl)phosphanium acetate can undergo various chemical reactions, including:
Oxidation: Reacts with oxidizing agents to form phosphine oxides.
Substitution: Can participate in nucleophilic substitution reactions where the acetate group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Substitution: Typical nucleophiles include halides, thiolates, and alkoxides.
Major Products
Oxidation: Tributyl(hexadecyl)phosphanium oxide.
Substitution: Various substituted phosphonium salts depending on the nucleophile used.
Scientific Research Applications
Tributyl(hexadecyl)phosphanium acetate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of tributyl(hexadecyl)phosphanium acetate involves its ability to interact with various molecular targets through ionic interactions and hydrogen bonding. In biological systems, it can disrupt cell membranes, leading to antimicrobial effects. In electrochemical applications, its high ionic conductivity facilitates efficient charge transfer .
Comparison with Similar Compounds
Similar Compounds
Tributylphosphine: A simpler phosphine with similar reactivity but lower thermal stability and solubility.
Trihexyl(tetradecyl)phosphonium bis(2,4,4-trimethylpentyl)phosphinate: Another phosphonium-based ionic liquid with similar applications but different physical properties.
Uniqueness
Tributyl(hexadecyl)phosphanium acetate stands out due to its unique combination of high thermal stability, low volatility, and excellent solubility, making it suitable for a wide range of applications in chemistry, biology, medicine, and industry .
Properties
CAS No. |
114290-38-9 |
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Molecular Formula |
C30H63O2P |
Molecular Weight |
486.8 g/mol |
IUPAC Name |
tributyl(hexadecyl)phosphanium;acetate |
InChI |
InChI=1S/C28H60P.C2H4O2/c1-5-9-13-14-15-16-17-18-19-20-21-22-23-24-28-29(25-10-6-2,26-11-7-3)27-12-8-4;1-2(3)4/h5-28H2,1-4H3;1H3,(H,3,4)/q+1;/p-1 |
InChI Key |
OGTSMXPCOACGJP-UHFFFAOYSA-M |
Canonical SMILES |
CCCCCCCCCCCCCCCC[P+](CCCC)(CCCC)CCCC.CC(=O)[O-] |
Origin of Product |
United States |
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